S-Isopropyl-isothiourea (CAS 6913-17-3), predominantly procured and utilized as its stable hydrobromide salt, is a highly potent, cell-penetrant non-amino acid inhibitor of nitric oxide synthase (NOS). For procurement and material selection, its primary value lies in its exceptional in vivo stability, rapid central nervous system penetrance, and robust vasopressor capabilities[1]. Operating as a competitive inhibitor at the L-arginine binding site, it exhibits nanomolar affinity across inducible, endothelial, and neuronal NOS isoforms. It serves as a critical pharmacological tool for modeling hemorrhagic shock, neuroinflammation, and cardiovascular hemodynamics, specifically delivering measurable survival outcomes in acute in vivo models where generic L-arginine analogs fail to achieve sufficient tissue distribution [2].
Substituting S-isopropyl-isothiourea with generic L-arginine analogs (such as L-NAME or L-NMMA) or shorter-chain isothioureas (like S-methylisothiourea) alters experimental validity and compromises therapeutic modeling. Standard L-arginine analogs require significantly higher concentrations to achieve equivalent NOS inhibition and lack the rapid cell penetrance required for acute in vivo assays [1]. Furthermore, while S-methylisothiourea (SMT) inhibits NOS in vitro, it fails to effectively cross the blood-brain barrier, rendering it ineffective for central nervous system and neuropharmacological assays[2]. S-isopropyl-isothiourea’s specific isopropyl moiety is structurally required to perfectly occupy the NOS hydrophobic pocket, ensuring both high-affinity binding and the precise lipophilicity necessary for systemic efficacy without causing irreversible enzyme inactivation [3].
In endotoxin-activated macrophage assays, S-isopropyl-isothiourea demonstrates significant potency advantages over classical L-arginine analogs. It inhibits iNOS activity with an EC50 value that is 8 to 24 times lower than that of NG-methyl-L-arginine (L-NMMA) and approximately 200 times lower than NG-nitro-L-arginine (L-NAME) [1].
| Evidence Dimension | iNOS Inhibition Potency (EC50) |
| Target Compound Data | ~200-fold lower EC50 than L-NAME |
| Comparator Or Baseline | L-NAME and L-NMMA |
| Quantified Difference | 8-24x more potent than L-NMMA; 200x more potent than L-NAME |
| Conditions | J774.2 macrophages activated with bacterial endotoxin |
Procurement of S-isopropyl-isothiourea allows researchers to achieve complete NOS inhibition at vastly lower concentrations, minimizing off-target toxicity in sensitive cell assays.
S-Isopropyl-isothiourea hydrobromide exhibits excellent solubility profiles critical for diverse laboratory workflows. It achieves high solubility in standard organic solvents (up to 200 mg/mL in DMSO and 100 mg/mL in ethanol) while maintaining robust aqueous solubility (30 mg/mL in PBS, pH 7.2) . This dual solubility profile allows for the preparation of organic solvent-free aqueous solutions, which is a significant advantage over highly lipophilic inhibitors that require high concentrations of toxic co-solvents for in vivo administration.
| Evidence Dimension | Solvent Solubility Profile |
| Target Compound Data | 200 mg/mL in DMSO; 30 mg/mL in PBS (pH 7.2) |
| Comparator Or Baseline | Highly lipophilic NOS inhibitors requiring co-solvents |
| Quantified Difference | Direct aqueous dissolution up to 30 mg/mL without organic carriers |
| Conditions | Standard ambient laboratory preparation |
High aqueous solubility streamlines formulation workflows and eliminates co-solvent artifacts in sensitive in vivo physiological studies.
The isopropyl substitution grants S-isopropyl-isothiourea robust blood-brain barrier (BBB) penetrance compared to shorter-chain analogs. When administered at 50 mg/kg (IP) in mice, S-isopropyl-isothiourea successfully inhibited spinal cord and cerebellar NOS activity ex vivo and suppressed late-phase pain responses [1]. In stark contrast, the same dose of S-methylisothiourea (SMT) failed to inhibit central NOS activity or alter pain behavior, demonstrating that the isopropyl group is essential for central nervous system applications [1].
| Evidence Dimension | Central NOS Inhibition (ex vivo) and Pain Suppression |
| Target Compound Data | Significant inhibition of central NOS and late-phase pain at 50 mg/kg |
| Comparator Or Baseline | S-Methylisothiourea (SMT) at 50 mg/kg |
| Quantified Difference | Complete lack of central effect for SMT vs. robust central effect for S-isopropyl-isothiourea |
| Conditions | Ex vivo measurement 45 min post-IP injection in mice |
Buyers conducting neuropharmacological or central pain research must select the isopropyl variant, as the methyl variant fails to cross the blood-brain barrier in effective concentrations.
In a severe rat model of hemorrhagic shock (MAP reduced to 35 mmHg), S-isopropyl-isothiourea demonstrates measurable physiological rescue compared to standard clinical vasopressors. Administration of 300 µg/kg S-isopropyl-isothiourea rapidly increased mean arterial pressure and improved the 120-minute survival rate to 100% [1]. Conversely, infusion of norepinephrine at 100 µg/kg/h failed to alter MAP and actually increased mortality, highlighting the specific advantage of targeted NOS inhibition over generic adrenergic stimulation in this pathology[1].
| Evidence Dimension | Mean Arterial Pressure (MAP) Recovery and Survival |
| Target Compound Data | Increased MAP and 100% survival over 120 min (at 300 µg/kg) |
| Comparator Or Baseline | Norepinephrine (100 µg/kg/h) |
| Quantified Difference | 100% survival for S-isopropyl-isothiourea vs. increased mortality for norepinephrine |
| Conditions | Anesthetized rat model of hemorrhagic shock (baseline MAP 35 mmHg) |
For researchers modeling trauma and shock, this compound provides a reliable, high-survival pharmacological intervention that outperforms standard catecholamines.
Due to its potent vasopressor effects and ability to rescue mean arterial pressure without compromising vital organ perfusion, S-isopropyl-isothiourea is a highly effective NOS inhibitor for trauma and shock research, outperforming standard catecholamines like norepinephrine in survival outcomes [1].
Its confirmed ability to rapidly cross the blood-brain barrier makes it an essential tool for studying central NOS activity and late-phase nociceptive responses, a domain where shorter-chain isothioureas such as S-methylisothiourea fail due to poor central penetrance [2].
The precise fit of the isopropyl moiety into the NOS hydrophobic pocket makes this compound an excellent reference standard for competitive binding assays and structural studies of the L-arginine binding site across different NOS isoforms [3].
Its high solubility in physiological buffers (30 mg/mL in PBS) allows toxicologists and pharmacologists to formulate the compound without organic co-solvents, ensuring clean baseline data in sensitive physiological assays and streamlining pre-clinical laboratory workflows .